

Spectroscopic data for Unguisin B (NMR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Unguisin B

Cat. No.: B3026296

[Get Quote](#)

A Technical Guide to the Spectroscopic Data of **Unguisin B**

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the spectroscopic data for **Unguisin B**, a cyclic heptapeptide of interest. The information is presented to facilitate further research and development efforts.

Spectroscopic Data

The following tables summarize the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Unguisin B**.

NMR Spectroscopic Data

The ^1H and ^{13}C NMR data for **Unguisin B** were recorded in DMSO- d_6 at 500 MHz and 125 MHz, respectively[1][2].

Table 1: ^1H and ^{13}C NMR Data for **Unguisin B**

Position	Amino Acid	δC (ppm)	δH (ppm), mult. (J in Hz)
1	D-Ala	49.5	4.15, m
α -CH	18.2	1.18, d (7.1)	
β -CH ₃	171.0	8.14, d (7.1)	
CO			
2	D-Val	58.9	4.01, t (8.2)
α -CH	30.5	1.95, m	
β -CH	19.4	0.82, d (6.8)	
γ -CH ₃	18.7	0.78, d (6.7)	
γ' -CH ₃	172.1	7.98, d (8.8)	
CO			
3	L-Leu	52.8	4.35, m
α -CH	40.1	1.55, m; 1.45, m	
β -CH ₂	24.5	1.65, m	
γ -CH	23.1	0.88, d (6.5)	
δ -CH ₃	21.8	0.83, d (6.5)	
δ' -CH ₃	172.1	8.44, d (7.9)	
CO			
4	D-Val	57.9	3.98, t (8.1)
α -CH	30.6	1.92, m	
β -CH	19.5	0.80, d (6.7)	
γ -CH ₃	18.5	0.75, d (6.6)	
γ' -CH ₃	172.6	7.89, d (8.7)	
CO			

5	D-Ala	49.3	4.25, m
α -CH	18.0	1.25, d (7.0)	
β -CH ₃	171.1	8.35, d (7.2)	
CO			
6	D-Trp	54.5	4.45, m
α -CH	27.8	3.15, dd (14.5, 4.5); 3.05, dd (14.5, 6.5)	
β -CH ₂	110.0	10.82, s	
Indole C-2	127.5	7.15, s	
Indole C-3	136.2		
Indole C-3a	123.8	7.50, d (7.9)	
Indole C-4	118.5	6.97, t (7.5)	
Indole C-5	121.0	7.07, t (7.6)	
Indole C-6	111.4	7.33, d (8.1)	
Indole C-7	118.0		
Indole C-7a	172.6	7.43, d (8.5)	
CO			
7	GABA	35.8	3.10, m; 2.95, m
α -CH ₂	25.6	1.65, m	
β -CH ₂	32.9	2.10, t (7.2)	
γ -CH ₂	173.1	7.95, t (5.6)	
CO			

Note: The identification of **Unguisin B** was confirmed by comparing its ¹H and ¹³C NMR data with previously reported values[1][2].

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the molecular formula of complex natural products like **Unguisin B**.

Table 2: HRESIMS Data for Unguisin J (a closely related analogue)

Ion	m/z [M+H] ⁺	Calculated Formula	Calculated m/z	Δ (ppm)
[M+H] ⁺	773.4338	C ₄₁ H ₅₇ N ₈ O ₇ ⁺	773.4345	0.9
[M+Na] ⁺	795.4162	C ₄₁ H ₅₆ N ₈ O ₇ Na ⁺	795.4164	0.3

Note: While the specific HRESIMS data for **Unguisin B** is not detailed in the primary reference, the data for the co-isolated and structurally similar Unguisin J is provided, demonstrating the methodology used[3][4]. Unguisins are a family of fungal cyclic heptapeptides that incorporate the non-proteinogenic amino acid γ-aminobutyric acid (GABA) and up to five D-amino acids[1][3].

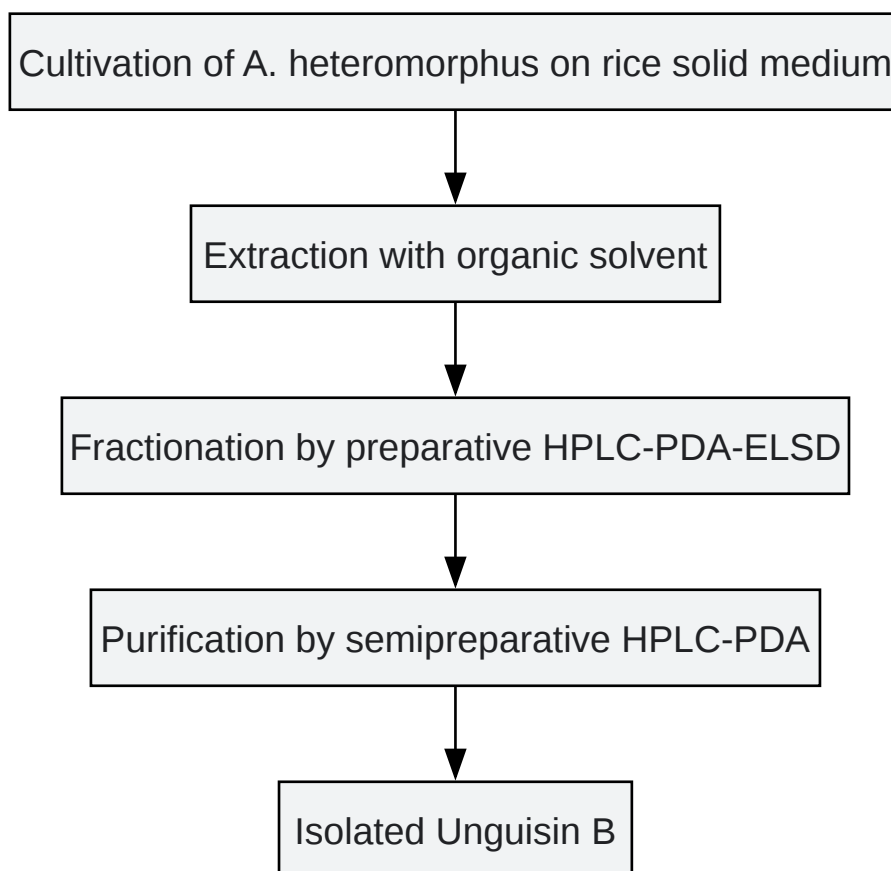
Experimental Protocols

The following sections detail the methodologies used for the isolation, purification, and spectroscopic analysis of **Unguisin B**.

Isolation and Purification

Unguisin B was isolated from a solid culture of *Aspergillus heteromorphus* CBS 117.55[1][2].

Workflow for Isolation and Purification of **Unguisin B**



[Click to download full resolution via product page](#)

Caption: Isolation and purification workflow for **Unguisin B**.

The cultivation was performed on a rice solid medium. The resulting organic-soluble extract was subjected to fractionation using preparative High-Performance Liquid Chromatography with Photodiode Array and Evaporative Light Scattering Detection (HPLC-PDA-ELSD). Final purification was achieved through semipreparative HPLC-PDA to yield pure **Unguisin B**^{[1][2]}.

NMR Spectroscopy

1D and 2D NMR experiments were conducted to elucidate the structure of **Unguisin B**^{[1][2]}.

- Instrument: Varian INOVA 500 instrument.
- Frequencies: ¹H at 500 MHz and ¹³C at 125 MHz.
- Solvent: DMSO-d₆.

- Reference: The chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the solvent signals (DMSO- d_6 at δ H 2.50 and δ C 39.5)[2].
- Experiments: The structural elucidation was supported by extensive 1D and 2D NMR spectroscopic analysis, including HSQC, HMBC, COSY, and 2D NOESY experiments[1][3].

Mass Spectrometry

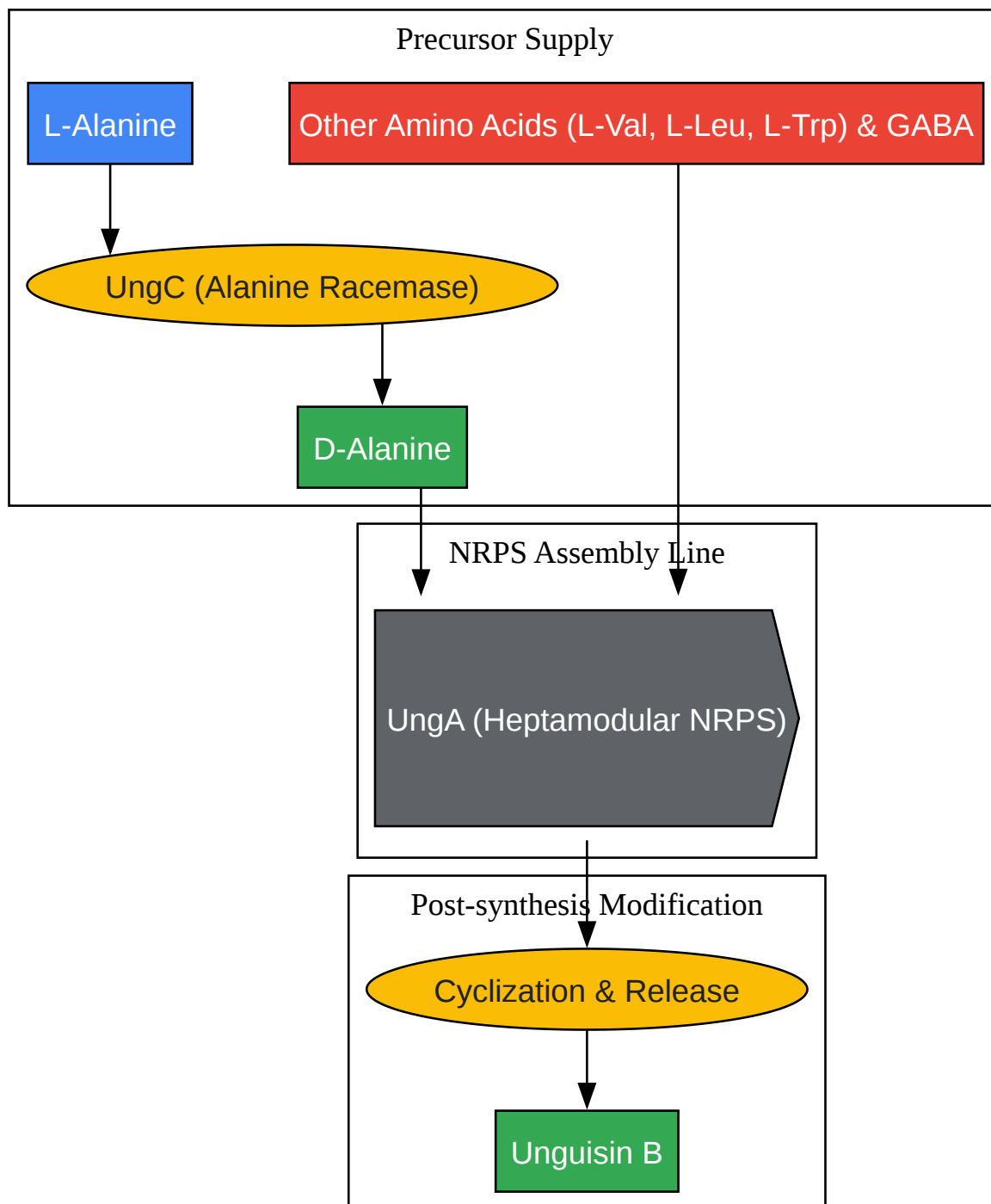
HRESIMS/MS was used for the determination of the molecular formula[1][3].

- Instrument: While the exact instrument for **Unguisin B** is not specified, a related analysis on Unguisin J was performed on an instrument capable of HRESIMS and MS/MS.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode was used to detect $[M+H]^+$ and $[M+Na]^+$ ions[3][4].

Biosynthetic Pathway

Unguisins are synthesized by a multi-modular non-ribosomal peptide synthetase (NRPS)[3]. The biosynthesis of Unguisins A and B from *Aspergillus violaceofuscus* involves the NRPS UngA[3].

Proposed Biosynthetic Pathway of Unguisins



[Click to download full resolution via product page](#)

Caption: Biosynthesis of **Unguisin B** via NRPS.

The biosynthesis starts with the conversion of L-alanine to D-alanine by the alanine racemase UngC. This D-alanine, along with other proteinogenic and non-proteinogenic amino acids, is then incorporated in a step-wise manner by the seven-module NRPS, UngA. The final step involves the cyclization and release of the mature cyclic heptapeptide, **Unguisin B**[3].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. BJOC - Discovery of unguisin J, a new cyclic peptide from *Aspergillus heteromorphus* CBS 117.55, and phylogeny-based bioinformatic analysis of UngA NRPS domains [beilstein-journals.org]
- 3. The Isolation, Structural Characterization, and Biosynthetic Pathway of Unguisin from the Marine-Derived Fungus *Aspergillus candidus* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- To cite this document: BenchChem. [Spectroscopic data for Unguisin B (NMR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3026296#spectroscopic-data-for-unguisin-b-nmr-ms\]](https://www.benchchem.com/product/b3026296#spectroscopic-data-for-unguisin-b-nmr-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com